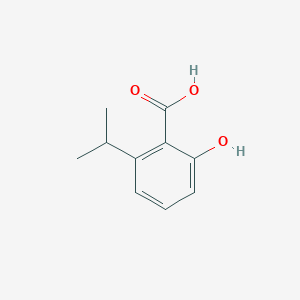

2-Hydroxy-6-isopropylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQMNSLYXWCSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 6 Isopropylbenzoic Acid

Regioselective Synthesis Strategies for 2-Hydroxy-6-isopropylbenzoic Acid

The regioselective synthesis of this compound is crucial for obtaining the desired isomer and avoiding purification challenges. The primary methods involve the introduction of a carboxyl group onto a pre-functionalized aromatic ring.

Exploration of Precursor Molecules and Starting Materials

The most logical and direct precursor for the synthesis of this compound is 2-isopropylphenol . This starting material already contains the required hydroxyl and isopropyl groups in the correct ortho relationship. The key transformation is the introduction of a carboxylic acid group at the 6-position of the phenol (B47542) ring.

The primary reaction employed for this transformation is the Kolbe-Schmitt reaction . wikipedia.orgorganic-chemistry.org This well-established carboxylation method involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.orglscollege.ac.in The process begins with the deprotonation of the phenol precursor with a strong base, typically sodium hydroxide (B78521), to form the more nucleophilic sodium phenoxide. numberanalytics.com This intermediate is then reacted with carbon dioxide under pressure and heat, followed by acidification to yield the final hydroxybenzoic acid. wikipedia.orgnumberanalytics.com

A patent for a similar process describes the synthesis of 3-methyl-6-isopropyl salicylic (B10762653) acid (2-hydroxy-3-methyl-6-isopropylbenzoic acid) starting from carvacrol (B1668589) (5-isopropyl-2-methylphenol). google.com This provides a strong procedural basis for the synthesis of the title compound from 2-isopropylphenol.

| Precursor Molecule | Chemical Structure | Key Transformation | Rationale |

|---|---|---|---|

| 2-Isopropylphenol |  | Kolbe-Schmitt Carboxylation | Contains the requisite hydroxyl and isopropyl groups in the desired ortho orientation, requiring only the regioselective introduction of a carboxyl group. hmdb.ca |

| Phenol |  | Friedel-Crafts Alkylation followed by Carboxylation | A less direct route involving initial isopropylation of phenol, which may produce a mixture of isomers requiring separation, followed by carboxylation. |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing the yield of the desired this compound.

Reaction Parameters for Kolbe-Schmitt Synthesis:

Base and Cation Choice : The choice of alkali metal hydroxide is critical. Using sodium hydroxide typically favors ortho-carboxylation, leading to salicylic acid derivatives. wikipedia.orgpearson.com In contrast, using potassium hydroxide can favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.orglscollege.ac.in Therefore, for the synthesis of this compound, sodium phenoxide is the required intermediate.

Temperature and Pressure : The reaction is typically conducted at elevated temperatures (around 125-150°C) and high pressures of carbon dioxide (up to 100 atm). wikipedia.orglscollege.ac.in A patented process for a similar compound specifies a temperature of 150°C and a CO2 pressure of about 40 pounds per square inch. google.com The temperature can influence the regioselectivity of the carboxylation. wikipedia.org

Solvent System : While the classic Kolbe-Schmitt reaction can be run with the dry sodium phenate, industrial processes have been developed that use a solvent. google.com A patent describes using an anhydrous medium comprising the parent phenol and a high-boiling point aliphatic alcohol, such as isodecyl alcohol or iso-octyl alcohol, which can improve handling and heat transfer. google.com

Atmospheric Pressure Conditions : Recent advancements have led to methods for the ortho-carboxylation of phenols under atmospheric CO2 pressure. nih.gov These methods can provide a more convenient and less energy-intensive alternative to the high-pressure Kolbe-Schmitt reaction, often requiring specific additives like 2,4,6-trimethylphenol (B147578) to proceed efficiently. nih.gov

| Parameter | Condition | Effect/Rationale | Reference |

|---|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Forms sodium phenoxide, which preferentially directs carboxylation to the ortho position. | wikipedia.org, pearson.com |

| Temperature | 120-150 °C | Provides energy to overcome the activation barrier for carboxylation. Regioselectivity can be temperature-sensitive. | wikipedia.org, google.com |

| Pressure | 40-100 atm CO₂ | Increases the concentration of CO₂ in the reaction medium, driving the equilibrium towards product formation. | wikipedia.org, google.com |

| Solvent | Anhydrous high-boiling alcohol (e.g., isodecyl alcohol) | Improves process handling and heat transfer in industrial-scale synthesis. | google.com |

Derivatization and Analogue Synthesis of this compound

The presence of two distinct functional groups—a carboxylic acid and a phenolic hydroxyl group—makes this compound a versatile scaffold for the synthesis of a wide range of derivatives and analogues.

Esterification and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives in medicinal chemistry.

Esterification : Standard esterification procedures can be applied. For instance, reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride can yield the corresponding methyl ester. This intermediate is often more soluble in organic solvents, facilitating further reactions. The ester can then be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide.

Amidation : The synthesis of amides can be achieved by coupling the carboxylic acid with a primary or secondary amine. To avoid harsh conditions that might affect the phenolic hydroxyl group, modern coupling reagents are preferred. Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) can facilitate amide bond formation under mild conditions. nih.gov For substrates with multiple reactive sites, such as a free amine on the aromatic ring, protecting group strategies may be necessary to ensure selective amidation of the carboxylic acid. researchgate.net For example, a research discussion on forming amides from 2-hydroxy-4-aminobenzoic acid suggested that direct conversion to the acid chloride is ill-advised due to potential polymerization, favoring instead the use of coupling reagents or protecting the amino group. researchgate.net

Substitution Reactions on the Aromatic Ring

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three existing substituents:

-OH (hydroxyl) : A strongly activating, ortho-, para-directing group.

-CH(CH₃)₂ (isopropyl) : A weakly activating, ortho-, para-directing group.

-COOH (carboxyl) : A deactivating, meta-directing group.

The positions on the ring are C1-COOH, C2-OH, C3-H, C4-H, C5-H, and C6-iPr. The powerful ortho-, para-directing influence of the hydroxyl group is dominant. It strongly activates the C3 and C5 positions for electrophilic attack. The isopropyl group also directs ortho and para (to C5 and C3, respectively). The deactivating carboxyl group directs incoming electrophiles to the C3 and C5 positions. In this case, all three groups cooperatively direct incoming electrophiles to the C3 and C5 positions, with the C5 position being sterically less hindered than the C3 position (which is flanked by two substituents). Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur primarily at the C5 position.

Synthesis of Sulfurated Analogues and Hybrid Molecules

The this compound scaffold can be incorporated into larger, more complex molecular architectures, including those containing sulfur.

Sulfurated Analogues : Thiazole (B1198619) rings and other sulfur-containing heterocycles are common motifs in bioactive compounds. A general method for creating such molecules involves using a hydroxybenzoic acid derivative as a coupling partner. For example, a procedure for synthesizing a complex benzothiazolylazo reagent involved diazotizing an aminobenzothiazole and subsequently coupling it with a hydroxybenzoic acid derivative. walshmedicalmedia.com This demonstrates how the phenolic ring can be functionalized via azo coupling to create hybrid molecules.

Hybrid Molecules and Glycosides : The core structure can be linked to other molecular fragments to create hybrid compounds. A notable example is the synthesis of complex natural products where a substituted 2-hydroxybenzoic acid is linked to a sugar moiety. ucsf.edu In one total synthesis, a substituted 2-hydroxybenzoic acid derivative was coupled with a protected sugar via a Suzuki reaction to form a C-C bond, followed by further steps to create a complex glycoside. ucsf.edu Another approach involves forming an ether linkage through the phenolic hydroxyl group, as demonstrated in the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde, where the hydroxyl group of a hydroxybenzaldehyde acts as a nucleophile to displace a leaving group. google.com

| Derivative Type | Reaction | Key Reagents | Example Product Class |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride | Alkyl 2-hydroxy-6-isopropylbenzoates |

| Amide | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., PyBOP, DCC) | N-substituted 2-hydroxy-6-isopropylbenzamides |

| Ring Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-2-hydroxy-6-isopropylbenzoic acid |

| Hybrid Molecule | Azo Coupling / Ether Synthesis | Diazonium Salt / Alkyl Halide with Base | Azo-dyes or ether-linked bi-aryl compounds |

Mechanism-Oriented Synthesis Approaches for this compound Derivatives

The synthesis of derivatives from this compound often requires strategic, mechanism-oriented approaches to achieve desired regioselectivity and functional group tolerance. The inherent reactivity of the hydroxyl and carboxylic acid groups, coupled with the steric hindrance imposed by the isopropyl group, necessitates careful planning of synthetic routes. Key strategies involve the use of protecting groups, directed functionalization, and controlled reaction conditions to prevent unwanted side reactions such as polymerization and decomposition.

A significant challenge in synthesizing derivatives is managing the reactivity of the phenolic hydroxyl group, especially during reactions intended to modify other parts of the molecule. Processes for creating complex derivatives often employ a protecting group sequence under mild reaction conditions. This approach is crucial to suppress unwanted polymerization and decomposition reactions, which can otherwise lead to complex mixtures and low yields, rendering the process impractical for larger-scale synthesis. google.com For instance, in multi-step syntheses, protecting the hydroxyl moiety is a common first step before attempting further transformations on the aromatic ring or the carboxylic acid.

One of the fundamental reactions for creating substituted hydroxybenzoic acids is the Kolbe-Schmitt reaction. This carboxylation method involves the reaction of a phenoxide with carbon dioxide under high temperature and pressure. While typically used to synthesize the parent hydroxybenzoic acids, understanding its mechanism is crucial for designing pathways to derivatives, as it establishes the core structure from which further modifications are made.

Another key mechanistic strategy involves electrophilic substitution on the aromatic ring. The positions for substitution are directed by the existing hydroxyl, isopropyl, and carboxyl groups. However, direct functionalization can be complex. Therefore, derivatives are often synthesized from precursors where the desired substitution pattern is installed before the final benzoic acid structure is formed. For example, the synthesis of aminobenzoic acid derivatives can be achieved via the reduction of a nitro group, which was introduced through nitration of a salicylic acid precursor. This multi-step, mechanism-conscious approach ensures the correct placement of functional groups.

Cyclization reactions represent another class of mechanism-oriented synthesis for creating complex heterocyclic derivatives. For instance, benzo[d]thiazole-6-carboxylates can be prepared efficiently through a cyclization reaction involving methyl p-aminobenzoates, potassium thiocyanate, and bromine. nih.gov This pathway highlights how understanding the reaction mechanism allows for the rapid construction of complex scaffolds from simpler precursors. nih.gov

The table below summarizes some mechanistic approaches for synthesizing derivatives of hydroxybenzoic acids.

| Reaction Type | Reagents/Conditions | Mechanism/Purpose | Reference |

| Protecting Group Introduction | Methyl iodide, K₂CO₃ in DMF | Protection of the hydroxyl group to prevent side reactions during subsequent steps. | nih.gov |

| Nitration | Nitric Acid | Electrophilic aromatic substitution to introduce a nitro group, a precursor to an amino group. | |

| Reduction of Nitro Group | Iron powder in acidic conditions | Reduction of the nitro group to an amine, creating an amino-substituted derivative. | |

| Cyclization | Potassium thiocyanate, Bromine in Acetic Acid | Formation of a thiazole ring fused to the benzene (B151609) ring to create complex heterocyclic derivatives. | nih.gov |

| Carboxylation (Kolbe-Schmitt) | Carbon dioxide, High Temperature, High Pressure | Introduction of a carboxylic acid group onto a phenol ring. |

Further transformations of the carboxylic acid group itself are also a key part of synthesizing derivatives. For example, the carboxylic acid can be converted to an ester, such as an ethyl ester, through Fischer esterification using ethanol (B145695) and a catalytic amount of acid. nist.gov This transformation is often necessary to modify the compound's solubility or to use the ester as a protecting group for the carboxylic acid during other reactions. The table below details this common transformation.

| Derivative | Reagents | Reaction Type | Reference |

| Ethyl 2-hydroxybenzoate | Ethanol, Acid catalyst | Fischer Esterification | nist.gov |

Ultimately, the successful synthesis of this compound derivatives hinges on a deep understanding of reaction mechanisms. This allows for the strategic manipulation of functional groups, the use of appropriate protecting groups, and the design of efficient, high-yield reaction sequences for creating structurally diverse molecules.

Sophisticated Spectroscopic and Structural Elucidation of 2 Hydroxy 6 Isopropylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For a molecule like 2-Hydroxy-6-isopropylbenzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide initial information about the types of protons present. Key expected signals for this compound include a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH) of the isopropyl group. The three protons on the aromatic ring would appear as distinct multiplets, with their chemical shifts and coupling patterns revealing their substitution pattern. Signals for the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons would also be present, often as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. For this compound, ten signals would be expected: two for the isopropyl group, one for the carboxylic acid, and seven for the aromatic ring carbons (including the one bearing the carboxyl group).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. A crucial cross-peak in the COSY spectrum would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the presence of the isopropyl moiety. Correlations between the adjacent aromatic protons would also be visible, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which proton is bonded to which carbon. For example, the aromatic proton signals would each show a correlation to a specific aromatic carbon signal, and the isopropyl methine and methyl proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the isopropyl methine proton to the C6 and C1 carbons of the aromatic ring.

Correlations from the aromatic protons to neighboring and quaternary (non-protonated) carbons, including the carboxyl carbon (C7) and the hydroxyl-bearing carbon (C2).

The table below illustrates the expected NMR data for a hydroxy-isopropylbenzoic acid isomer, which serves to demonstrate how such data is tabulated and interpreted.

Table 1: Expected NMR Data for a Hydroxy-isopropylbenzoic Acid Isomer

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~115-120 | H3 → C1 |

| 2 | - | ~160-165 | H3 → C2 |

| 3 | ~7.5 (d) | ~130-135 | H4, H5 → C3 |

| 4 | ~7.0 (t) | ~120-125 | H3, H5 → C4 |

| 5 | ~7.2 (d) | ~125-130 | H3, H4 → C5 |

| 6 | - | ~145-150 | H5, H8 → C6 |

| 7 (COOH) | ~11-13 (s) | ~170-175 | H5 → C7 |

| 8 (CH) | ~3.2 (sept) | ~25-30 | C6, C9 → C8 |

| 9 (CH₃) | ~1.2 (d) | ~20-25 | C8 → C9 |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and specific isomerism.

NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. For this compound, a strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction restricts the rotation of both functional groups. Evidence for this can be obtained from the ¹H NMR spectrum, where the phenolic proton signal would appear significantly downfield (at a higher ppm value) and may show reduced exchange rates with deuterium (B1214612) oxide (D₂O). Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity between the isopropyl protons and the adjacent aromatic proton, providing further conformational details.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the precise elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₂O₃), the expected monoisotopic mass is 180.07864 Da. HRMS analysis would confirm this exact mass, validating the molecular formula.

Table 2: Predicted HRMS Adducts for 2-hydroxy-3-propan-2-ylbenzoic acid (C₁₀H₁₂O₃)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.08592 |

| [M+Na]⁺ | C₁₀H₁₂O₃Na⁺ | 203.06786 |

| [M-H]⁻ | C₁₀H₁₁O₃⁻ | 179.07136 |

Data sourced from PubChemLite for the isomer 2-hydroxy-3-isopropylbenzoic acid and is representative.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent technique for analyzing volatile and thermally stable compounds. For a polar compound like this compound, chemical derivatization is often required to increase its volatility and thermal stability for GC analysis. A common method is trimethylsilylation, which converts the acidic hydroxyl and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters.

The GC separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint for identification. Common fragmentation pathways for such derivatives include the loss of a methyl group ([M-CH₃]⁺) and cleavages characteristic of the TMS groups.

LC-MS is ideally suited for the analysis of less volatile or thermally labile compounds, as it does not require the analyte to be vaporized. This makes it a powerful tool for analyzing this compound in its native form within complex matrices like biological fluids or environmental samples.

Reversed-phase HPLC is typically used to separate the compound from other components in the sample mixture. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the parent molecule intact. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural confirmation. In an MS/MS experiment, the parent ion (e.g., [M-H]⁻ at m/z 179) is selected and fragmented to produce characteristic product ions, such as from the loss of carbon dioxide ([M-H-CO₂]⁻ at m/z 135). This specific transition can be used for highly selective quantification in a method known as Multiple Reaction Monitoring (MRM).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-isopropylbenzoic acid |

| Carbon Monoxide |

| Carbon Dioxide |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. The choice of technique is often dictated by the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxybenzoic acids and their derivatives. vu.edu.au Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. longdom.orglongdom.org

In a typical RP-HPLC setup for analyzing compounds like this compound, a nonpolar stationary phase, such as a C18 column, is employed. longdom.org The separation is achieved using a polar mobile phase, which is often a mixture of an aqueous buffer (like 0.1% phosphoric acid or formic acid in water) and an organic modifier (commonly acetonitrile (B52724) or methanol). vu.edu.aulongdom.org A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the effective separation of the main compound from its impurities and related derivatives. longdom.org

Detection is typically performed using a UV detector, as the aromatic ring and carboxyl group in the molecule are strong chromophores. sielc.com For instance, a detection wavelength of 230 nm has been used for a similar compound, 4-hydroxybenzoic acid. longdom.org The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantification. The simplicity and robustness of HPLC methods make them suitable for routine quality control analysis. longdom.org

Modern approaches may also utilize specialized stationary phases to enhance separation. For example, columns designed for hydrogen-bonding interactions can be used to separate isomers of dihydroxybenzoic acids, where retention is based on the accessibility of the hydroxyl groups. sielc.com Furthermore, HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) provides a powerful tool for both the quantification and structural confirmation of hydroxybenzoic acid isomers in complex matrices. vu.edu.au

| Parameter | Typical Conditions for Hydroxybenzoic Acid Analysis |

| Column | Reversed-phase C18 or Biphenyl vu.edu.aulongdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water vu.edu.aulongdom.org |

| Mobile Phase B | Acetonitrile or Methanol vu.edu.aulongdom.org |

| Elution | Gradient longdom.org |

| Flow Rate | ~1.0 mL/min longdom.org |

| Detection | UV (e.g., 230 nm or 270 nm) longdom.orgsielc.com |

| Temperature | Ambient or controlled (e.g., 30 °C) longdom.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher pressures.

The primary advantage of UPLC for the analysis of this compound and its derivatives is the enhanced resolving power. This is particularly crucial for separating structurally similar isomers, which may co-elute in a standard HPLC run. The increased efficiency leads to sharper, narrower peaks, allowing for more accurate quantification and the detection of trace-level impurities.

UPLC methods for related benzoic acid derivatives often use similar phase systems as HPLC (e.g., C18 columns with acetonitrile-water mobile phases), but the analysis times are significantly shorter. sielc.com A separation that might take several minutes in HPLC can often be completed in a fraction of that time with UPLC, dramatically increasing sample throughput. sielc.com This makes UPLC a highly efficient tool for high-throughput screening and quality control applications where speed is critical. While specific UPLC methods for this compound are proprietary, its suitability is evident from methods developed for other benzoic acid derivatives. sielc.combldpharm.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not publicly documented in the search results, a detailed analysis of the closely related derivative, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid , provides significant insight into the expected structural characteristics. researchgate.netnih.gov

The study of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid reveals that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.netnih.gov A key feature of its molecular geometry is the near-coplanarity of the carboxylic acid group with the benzene (B151609) ring, with an angle of only 7.07(28)° between their respective least-squares planes. nih.gov In contrast, the bulky isopropyl group is significantly tilted out of the plane of the benzene ring. nih.gov

The crystal packing is dominated by hydrogen bonding. An intramolecular hydrogen bond is present between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid group, a common feature in salicylic (B10762653) acid and its derivatives. nih.gov Furthermore, strong intermolecular hydrogen bonds exist between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.gov This interaction forms a classic centrosymmetric carboxylic acid dimer, a robust supramolecular synthon that dictates the packing arrangement in the crystal lattice. researchgate.netnih.gov This dimerization is a well-known feature in the crystal structures of many benzoic acid derivatives. nih.gov

| Parameter | Crystal Data for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid researchgate.netnih.gov |

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.8864 (17) |

| b (Å) | 6.6653 (7) |

| c (Å) | 18.238 (2) |

| V (ų) | 2052.7 (4) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Computational and Theoretical Chemistry Studies on 2 Hydroxy 6 Isopropylbenzoic Acid

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Hydroxy-6-isopropylbenzoic acid. These methods provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

Studies on closely related o-hydroxybenzoic acids, such as salicylic (B10762653) acid, using methods like Hartree-Fock SCF and MP2 with basis sets like 6-31G(d,p) and 6-311+G(2d,p), have established the fundamental principles governing their structure and acidity. acs.orgacs.org For this compound, the presence of the hydroxyl and isopropyl groups at the ortho positions to the carboxylic acid is expected to significantly influence its electronic properties. The isopropyl group, being an electron-donating group, and the hydroxyl group, with its capacity for both electron donation via resonance and electron withdrawal via induction, create a complex electronic environment within the molecule.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine key reactivity descriptors. carta-evidence.org These descriptors, summarized in the table below for a representative o-hydroxybenzoic acid, provide a quantitative measure of the molecule's chemical behavior.

| Reactivity Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | The electron-donating isopropyl and hydroxyl groups are expected to raise the HOMO energy, suggesting a higher propensity for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the first vacant orbital; relates to the ability to accept electrons. | The LUMO energy will be influenced by the interplay of the substituents, affecting its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. | The combined electronic effects of the substituents will determine the gap, with a smaller gap suggesting greater chemical reactivity. carta-evidence.org |

| Ionization Potential (I) | The energy required to remove an electron. | Expected to be relatively low due to the electron-donating nature of the substituents. |

| Electron Affinity (A) | The energy released when an electron is added. | Will be influenced by the overall electronic character of the substituted ring. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A lower hardness value, related to a smaller HOMO-LUMO gap, would indicate higher reactivity. carta-evidence.org |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | Influenced by the electronegativity of the constituent atoms and the overall charge distribution. |

The presence of an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is a key feature of o-hydroxybenzoic acids, and this is expected to be present in this compound as well. acs.org This interaction significantly stabilizes the molecule and influences its acidity and reactivity. Furthermore, the "ortho effect" is a critical consideration. The steric hindrance from the bulky isopropyl group at the ortho position forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can inhibit resonance and increase the acidity of the compound. wikipedia.orgvedantu.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking studies on various salicylic acid derivatives have demonstrated their potential to bind to a range of enzymes. For instance, derivatives of salicylic acid have been shown to be potential inhibitors of Staphylococcus aureus Tyrosyl-tRNA synthetase and cyclooxygenase (COX) enzymes. nih.govunair.ac.id The 2-hydroxybenzoic acid scaffold is often a key pharmacophore, with the carboxylate group forming crucial electrostatic interactions and hydrogen bonds with residues in the active site of the target protein.

In the context of this compound, a hypothetical docking study would likely show the following interactions:

Hydrogen Bonding: The hydroxyl and carboxylic acid groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The isopropyl group provides a bulky, nonpolar moiety that can engage in favorable hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like arginine or lysine.

Molecular dynamics simulations can further refine the understanding of these interactions by providing a dynamic view of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to a target protein would allow for the assessment of the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in mediating the interaction. Key parameters from an MD simulation, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would provide insights into the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Machine Learning Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Machine learning algorithms are increasingly being used to develop sophisticated QSAR models that can predict the activity of new compounds. acs.org

Prediction of Biological Activity and Target Binding

For a series of compounds including this compound, a QSAR model could be developed to predict its biological activity, such as antimicrobial or anti-inflammatory effects. nih.gov The model would be built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to create a statistically significant equation that can predict the activity of new or untested compounds.

Analysis of Molecular Descriptors and Features

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, relevant descriptors would fall into several categories:

| Descriptor Category | Examples | Relevance to this compound |

|---|---|---|

| Topological Descriptors | Molecular connectivity indices (e.g., ¹χv), Kier's shape indices (e.g., κα₁, κ₁) | These describe the size, shape, and branching of the molecule, which are influenced by the isopropyl group. nih.gov |

| Electronic Descriptors | Dipole moment, partial charges, HOMO/LUMO energies | These quantify the electronic properties of the molecule, which are key to its interaction with biological targets. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | This descriptor is crucial for predicting how the compound will partition between aqueous and lipid environments, affecting its bioavailability and interaction with hydrophobic pockets in proteins. |

| Steric Descriptors | Molar refractivity, van der Waals volume | These descriptors account for the size and bulk of the molecule, with the isopropyl group being a significant contributor. |

By analyzing the contribution of these descriptors in a QSAR model, it is possible to understand which molecular features are most important for the desired biological activity. For instance, a model might reveal that a certain range of hydrophobicity combined with the presence of a hydrogen bond donor at a specific position is critical for activity.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

For this compound, a key conformational feature is the orientation of the carboxylic acid and isopropyl groups relative to the benzene ring. Due to the "ortho effect," the bulky isopropyl group at the 6-position is expected to cause significant steric hindrance, forcing the carboxylic acid group to rotate out of the plane of the aromatic ring. wikipedia.orgvedantu.com This twisting disrupts the resonance between the carboxyl group and the ring, which has important implications for the molecule's acidity and its ability to bind to planar receptor sites.

Furthermore, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group introduces a degree of rigidity to the molecule. However, rotation around the C-C bond connecting the isopropyl group to the ring is possible, leading to different rotamers.

Computational methods can be used to map the potential energy surface of the molecule as a function of key dihedral angles. This energy landscape would reveal the most stable conformations and the energy barriers for interconversion between them. This information is critical for understanding which conformation is likely to be biologically active and how the molecule might adapt its shape upon binding to a target. A study on a similar compound, 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, revealed that the isopropyl group is significantly tilted with respect to the benzene ring, while the carboxylic acid group is nearly coplanar. acs.org This provides a valuable reference for the likely conformation of this compound.

Investigation of Biological Activities and Underlying Mechanistic Pathways in Vitro and in Silico

Antimicrobial and Antiviral Activity Investigations

The rise of fungal infections, coupled with a limited arsenal (B13267) of antifungal drugs, has spurred the search for new therapeutic agents from natural and synthetic sources. nih.govresearchgate.net Essential oils and their components have shown significant promise due to their broad-spectrum antimicrobial activities. nih.gov

Thymol (B1683141), an isomer of 2-hydroxy-6-isopropylbenzoic acid, has demonstrated potent antifungal activity against a range of fungi, including Rhizopus oryzae, a common cause of mucormycosis. mdpi.com Studies have shown that thymol can inhibit the growth of various Candida and Aspergillus species, including strains resistant to conventional antifungal drugs like azoles and amphotericin B. mdpi.com The mechanism of action is believed to involve interaction with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and disruption. mdpi.com The minimum inhibitory concentration (MIC) of thymol against R. oryzae has been reported in the range of 128–512 µg/mL. researchgate.netmdpi.com Another study found that thymol had a MIC of 0.16 µg/µL against Monilinia laxa and M. fructigena, and 0.12 µg/µL against M. fructicola, which are pathogens that cause brown rot in fruits. nih.gov

| Pathogen | MIC | Source |

|---|---|---|

| Rhizopus oryzae | 128–512 µg/mL | researchgate.netmdpi.com |

| Monilinia laxa | 0.16 µg/µL | nih.gov |

| Monilinia fructigena | 0.16 µg/µL | nih.gov |

| Monilinia fructicola | 0.12 µg/µL | nih.gov |

Antiviral Mechanisms (e.g., Chikungunya virus replication inhibition)

Currently, there is a lack of specific in vitro or in silico research investigating the direct antiviral mechanisms of this compound, particularly concerning the inhibition of Chikungunya virus replication. While the broader class of salicylic (B10762653) acid derivatives has been a subject of interest in antiviral research, dedicated studies on the 6-isopropyl substituted variant are not available in the reviewed scientific literature.

However, research into other structurally related compounds has identified antiviral properties. For instance, studies on 2,6-bis-arylmethyloxy-5-hydroxychromones have demonstrated antiviral activity against both Hepatitis C virus (HCV) and SARS-associated coronavirus (SCV). nih.gov Specifically, a derivative with a 3-iodobenzyloxy substitution showed potent activity against HCV and SCV, suggesting that the core structure, when appropriately substituted, can serve as a platform for developing broad-spectrum antiviral agents. nih.gov While these findings are not directly applicable to this compound, they highlight the potential for phenolic and benzoic acid-based scaffolds in antiviral drug discovery.

Further research is necessary to determine if this compound possesses any intrinsic antiviral properties and to elucidate the specific mechanisms that would be at play.

Mechanistic Studies on Cellular Pathways and Molecular Targets (excluding human clinical trials)

There is no direct evidence from in vitro or in silico studies to suggest that this compound modulates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases.

While specific data on this compound is absent, the broader class of salicylic acid derivatives has been investigated for their influence on inflammatory signaling pathways, which can sometimes intersect with STAT3 signaling. However, without dedicated studies, any potential effect of the isopropyl substitution at the 6-position on STAT3 modulation remains purely speculative.

Direct in vitro or in silico studies on the influence of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway are not present in the current body of scientific literature. NF-κB is a key transcription factor that plays a central role in regulating inflammatory responses, and its inhibition is a target for many anti-inflammatory drugs.

Research on other salicylic acid derivatives has shown that modifications to the parent molecule can significantly impact NF-κB inhibitory activity. For example, amidation of the carboxylic group and chlorination at the 5-position of salicylic acid were found to enhance its ability to suppress NF-κB dependent gene expression. nih.gov One such derivative, N-(5-chlorosalicyloyl)phenethylamine, demonstrated potent NF-κB inhibition. nih.gov These findings underscore that the anti-inflammatory effects of salicylic acid derivatives can be mediated through the NF-κB pathway, but it is unclear if this compound shares this mechanism of action.

Specific studies detailing the membrane protection mechanisms of this compound in cellular models are not available. However, based on the chemical structure, which includes a phenolic hydroxyl group, it is plausible that this compound exhibits antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can protect cell membranes from oxidative damage caused by reactive oxygen species (ROS).

Oxidative stress can lead to lipid peroxidation, a process that damages cellular membranes and impairs their function. Antioxidants can interrupt this process by donating a hydrogen atom to lipid radicals, thereby preventing the propagation of the chain reaction. While this is a general mechanism for phenolic antioxidants, the specific efficacy of this compound in protecting cellular membranes in vitro has not been experimentally determined. Studies on other hydroxybenzoic acids have shown that the number and position of hydroxyl groups influence their antioxidant and antiradical efficiency. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro and In Silico Data

While specific structure-activity relationship (SAR) studies for this compound are limited, general SAR principles for salicylic acid derivatives can be derived from existing research, providing insights into the potential impact of its specific substitutions.

The core structure of salicylic acid, with its carboxyl and adjacent hydroxyl groups, is considered essential for its biological activity. nih.govresearchgate.net Modifications to these groups can affect both potency and toxicity. youtube.com

Key SAR findings for salicylic acid derivatives include:

Substitution on the Aromatic Ring: The introduction of substituents onto the benzene (B151609) ring can significantly alter the anti-inflammatory activity. For instance, the addition of a halogen atom to the aromatic ring has been shown to enhance potency, though it may also increase toxicity. youtube.com Furthermore, placing an aromatic ring at the fifth position of salicylic acid has been found to increase its anti-inflammatory properties. youtube.com

Modification of the Carboxyl and Hydroxyl Groups: The carboxylic acid group is crucial for activity. youtube.com Reducing its acidity, for example through amidation, can retain analgesic action but may diminish anti-inflammatory effects. youtube.com The position of the phenolic hydroxyl group is also critical; moving it to the meta or para position relative to the carboxyl group abolishes its activity. youtube.com

For this compound, the presence of the isopropyl group at the 6-position is a key structural feature. The impact of this bulky alkyl group on the biological activity and interaction with molecular targets has not been specifically elucidated in the reviewed literature.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Salicylic Acid Derivatives

| Structural Modification | Effect on Activity | Reference |

| Carboxyl and adjacent hydroxyl groups | Essential for activity | nih.govresearchgate.net |

| Halogen substitution on the aromatic ring | Enhances potency and toxicity | youtube.com |

| Aromatic ring at the 5-position | Increases anti-inflammatory activity | youtube.com |

| Amidation of the carboxyl group | Retains analgesic action, reduces anti-inflammatory properties | youtube.com |

| Meta or para position of the hydroxyl group | Abolishes activity | youtube.com |

Natural Occurrence, Biosynthetic Pathways, and Metabolic Transformations

Elucidation of Biosynthetic Pathways

Specific precursor incorporation studies to elucidate the biosynthetic pathway of 2-Hydroxy-6-isopropylbenzoic acid have not been reported in the available scientific literature. Such studies, which typically use isotopically labeled compounds to trace metabolic routes, have not been conducted for this molecule.

While a direct biosynthetic pathway for this compound is not documented, a plausible route can be inferred from the well-studied microbial degradation pathway of the monoterpene p-cymene (B1678584) , particularly in bacteria such as Pseudomonas putida and Burkholderia xenovorans. nih.govplos.org This pathway provides a model for the enzymatic steps required to produce substituted benzoic acids from terpene precursors.

The degradation of p-cymene is initiated by the oxidation of its methyl group, a process that ultimately yields p-cumate (B1230055) (4-isopropylbenzoic acid). nih.govplos.org This intermediate is then hydroxylated. Although the known pathway leads to 2,3-dihydroxy-p-cumate, it demonstrates the enzymatic machinery capable of hydroxylating an isopropyl-substituted benzoic acid ring. nih.govplos.org The formation of this compound would hypothetically require a different set of monooxygenases acting on a similar precursor.

The key enzymatic steps in the initial conversion of p-cymene to the intermediate p-cumate are detailed below. plos.orgplos.org

| Step | Precursor | Enzyme | Gene(s) | Product | Organism Example |

| 1 | p-Cymene | p-Cymene monooxygenase | cymA | p-Cumic alcohol | Burkholderia xenovorans LB400 |

| 2 | p-Cumic alcohol | p-Cumic alcohol dehydrogenase | cymB | p-Cumic aldehyde | Burkholderia xenovorans LB400 |

| 3 | p-Cumic aldehyde | p-Cumic aldehyde dehydrogenase | cymC | p-Cumate | Burkholderia xenovorans LB400 |

| 4 | p-Cumate | p-Cumate dioxygenase | cmtA | 2,3-Dihydroxy-p-cumate | Burkholderia xenovorans LB400 |

Microbial Degradation and Biotransformation Pathways

Specific studies detailing the microbial degradation or biotransformation of this compound are not available. However, the metabolic fate of this compound can be predicted based on the general principles established for the microbial catabolism of other hydroxybenzoic acids. researchgate.net Microorganisms, particularly ubiquitous soil bacteria like Pseudomonas and Bacillus species, are known to degrade a wide variety of aromatic compounds. researchgate.net

The typical degradation pathway for a monohydroxybenzoic acid involves further hydroxylation of the aromatic ring to create a dihydroxybenzoic acid intermediate. researchgate.net These dihydroxylated intermediates, such as catechol, gentisic acid, or protocatechuic acid, are susceptible to ring cleavage by dioxygenase enzymes. researchgate.net The cleavage of the benzene (B151609) ring, either through an ortho- or meta-cleavage pathway, generates aliphatic products that can then enter central metabolic pathways like the TCA cycle to be fully mineralized into carbon dioxide and water. researchgate.net Therefore, it is likely that this compound would first be converted to a dihydroxy-isopropylbenzoic acid before undergoing subsequent ring fission.

Intermediate Metabolite Identification

The degradation of aromatic compounds by microorganisms typically proceeds through a series of intermediate metabolites, culminating in compounds that can enter central metabolic pathways. For this compound, the degradation pathway is expected to involve initial modifications to the aromatic ring and the isopropyl side chain.

Based on the known metabolism of other substituted benzoic acids and aromatic hydrocarbons, the following intermediates are plausible in the degradation of this compound. The bacterial degradation of aromatic compounds often converges on central intermediates like catechol and protocatechuate. researchgate.netresearchgate.netnih.gov For instance, the degradation of benzoic acid can proceed through catechol. researchgate.net Similarly, salicylic (B10762653) acid (2-hydroxybenzoic acid) can be converted to catechol. nih.gov Therefore, it is highly probable that a key step in the degradation of this compound involves its conversion to a substituted catechol.

The isopropyl side chain is also a target for enzymatic modification. The oxidation of alkyl side chains attached to aromatic rings is a common biological reaction. libretexts.org This process often occurs at the benzylic carbon, the carbon atom directly attached to the aromatic ring. libretexts.org In the case of atrazine (B1667683), which possesses an isopropyl group, its degradation involves the action of hydrolase enzymes. wikipedia.org

A potential, though less directly supported, pathway could involve initial hydroxylation of the isopropyl group, followed by further oxidation and eventual cleavage from the aromatic ring.

The table below outlines the probable intermediate metabolites in the degradation of this compound, based on analogous pathways.

| Intermediate Metabolite | Likely Precursor | General Role in Aromatic Degradation |

| Isopropylcatechol | This compound | A common dihydroxylated intermediate susceptible to ring cleavage. researchgate.netresearchgate.netnih.gov |

| Substituted Muconic Acid | Isopropylcatechol | Product of aromatic ring cleavage, leading to aliphatic intermediates. nih.gov |

| Protocatechuate | This compound | An alternative key dihydroxylated intermediate in aromatic degradation. |

Enzymatic Systems Involved in Degradation

The enzymatic machinery responsible for the degradation of aromatic compounds is diverse and often inducible, meaning the presence of the substrate triggers the synthesis of the necessary enzymes. nih.gov The breakdown of this compound would likely involve a series of enzymes, each catalyzing a specific step in the pathway.

Initial Hydroxylation and Decarboxylation: The conversion of this compound to a catechol-like intermediate would likely be catalyzed by a monooxygenase or dioxygenase . These enzymes are fundamental in the aerobic degradation of aromatic compounds, introducing hydroxyl groups that destabilize the aromatic ring. nih.gov For example, salicylate (B1505791) hydroxylase is a well-studied enzyme that converts salicylate to catechol. nih.gov

Side-Chain Oxidation: The oxidation of the isopropyl side chain would be carried out by oxidoreductases . libretexts.org Specifically, enzymes similar to the AtzA, AtzB, and AtzC hydrolases involved in atrazine degradation could catalyze the removal or modification of the isopropyl group. wikipedia.org

Ring Cleavage: Once a dihydroxylated intermediate such as isopropylcatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenases . There are two main types of ring cleavage: ortho-cleavage and meta-cleavage, which result in different aliphatic products that are further metabolized. researchgate.net

The table below summarizes the key enzymatic systems likely involved in the degradation of this compound.

| Enzyme Class | Probable Function | Example from Related Pathways |

| Monooxygenases/Dioxygenases | Introduction of hydroxyl groups to the aromatic ring. | Salicylate hydroxylase converting salicylate to catechol. nih.gov |

| Oxidoreductases | Oxidation of the isopropyl side chain. | Atrazine-degrading hydrolases (AtzA, AtzB, AtzC). wikipedia.org |

| Dioxygenases (Ring-Cleavage) | Cleavage of the aromatic ring of catechol intermediates. | Catechol-1,2-dioxygenase (ortho-cleavage) and catechol-2,3-dioxygenase (meta-cleavage). researchgate.net |

| Dehydrogenases | Further oxidation of aliphatic intermediates. | 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase in benzoate (B1203000) degradation. nih.gov |

Applications As a Research Tool and Chemical Building Block

Precursor in Organic Synthesis and Material Science

2-Hydroxy-6-isopropylbenzoic acid serves as a valuable chemical building block in the fields of organic synthesis and material science. chemscene.com Its utility stems from the specific arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and an isopropyl group on a benzene (B151609) ring—which allows for diverse chemical modifications and applications.

As a substituted benzoic acid, it is part of a class of compounds widely used as ligands in coordination chemistry. These ligands can coordinate with a variety of transition metals and elements from the s- and p-blocks of the periodic table. The presence of different substituents on the phenyl moiety, such as the isopropyl group in this case, allows for the fine-tuning of the acidity of the carboxylic acid group. This modulation of electronic properties is crucial for creating coordination compounds and metal complexes with specific structural and reactive characteristics.

In organic synthesis, the compound's functional groups provide multiple reaction sites. The carboxylic acid and hydroxyl groups can undergo esterification, acylation, and other transformations, while the aromatic ring can be subject to further substitution reactions. This versatility makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Commercial suppliers provide this compound for use as a fundamental component in synthetic pathways. chemscene.combldpharm.com

Below is a table summarizing the key chemical properties of this compound that are relevant to its role as a chemical precursor.

Probes for Investigating Biological Systems (e.g., enzyme active site mapping)

While direct studies using this compound as a molecular probe are not extensively documented, its structural framework is integral to compounds that are widely used to investigate biological systems, particularly for mapping enzyme active sites. The substituted hydroxybenzoic acid motif is a common feature in molecules designed to interact with and inhibit specific enzymes.

For instance, derivatives of hydroxybenzoic acid are developed to probe the active sites of cyclooxygenase (COX) enzymes. By modifying the substituents on the benzene ring, researchers can design novel non-steroidal anti-inflammatory drugs (NSAIDs) with increased selectivity for specific isoforms like COX-2. mdpi.com Molecular docking studies with these derivatives help to elucidate the binding interactions within the enzyme's active site. mdpi.com

Similarly, the structural analogues known as anacardic acids, which are 2-hydroxy-6-alkylbenzoic acids, are potent inhibitors of various enzymes. They have been instrumental in studying the function and structure of enzymes such as histone acetyltransferases (HATs), α-glucosidase, and aldose reductase. mdpi.com Molecular modeling of anacardic acids binding within the active site of the P300/CBP-associated factor (PCAF) histone acetyltransferase has provided insights into the inhibitory mechanism. mdpi.com Furthermore, a range of benzoic and cinnamic acid hydroxy derivatives have been systematically used to identify inhibitors of polyphenol oxidase (PPO), helping to understand the structure-activity relationship and the mechanism of enzyme inhibition. nih.gov

The use of these related compounds demonstrates the value of the 2-hydroxy-alkylbenzoic acid scaffold as a tool for probing the architecture and function of enzyme active sites, guiding the development of targeted inhibitors.

Role in Natural Product Chemistry and Chemical Ecology (e.g., chemical defense)

This compound shares its core chemical structure with a class of important natural products known as anacardic acids. wikipedia.org Anacardic acids are 2-hydroxy-6-alkylbenzoic acids, where the alkyl group is typically a C15 or C17 chain with varying degrees of unsaturation. wikipedia.org These phenolic lipids are prominently found in the shell of the cashew nut (Anacardium occidentale) and play a significant role in chemical ecology. wikipedia.orgnih.gov

In their natural context, anacardic acids function as a form of chemical defense for the plant. They exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. wikipedia.org Research has shown that specific anacardic acids are lethal to bacteria such as Streptococcus mutans, which is associated with tooth decay, and even methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org The compound provides resistance against small pest insects as well, highlighting its role in protecting the plant from a range of biological threats. wikipedia.org

The biological activity of anacardic acids extends to modulating the immune responses of other organisms. For example, anacardic acid from cashew nut shells can stimulate human neutrophils to produce reactive oxygen species and neutrophil extracellular traps (NETs), which are mechanisms used to kill invading bacteria. nih.gov This suggests that beyond direct toxicity to pathogens, these compounds can interact with the immune systems of herbivores or other organisms, representing a sophisticated layer of chemical defense. The study of these natural products provides a deeper understanding of plant defense strategies and offers a basis for developing new therapeutic agents. nih.govwilliamscancerinstitute.com

The table below details examples of naturally occurring anacardic acids, which are structural analogues of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Enhance Sustainability

Current synthetic methods for 2-Hydroxy-6-isopropylbenzoic acid and its derivatives often rely on conventional chemical processes. The future of its production, particularly for potential large-scale applications, necessitates the development of more sustainable and environmentally friendly synthetic routes. Research in this area should focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising approach is the exploration of biocatalytic synthesis. The use of enzymes or whole-cell systems could offer highly specific and efficient routes to this compound under mild reaction conditions. For instance, the application of decarboxylases for carboxylation reactions using CO2 as a substrate presents a green alternative to traditional methods. mdpi.com Investigating and engineering enzymes that can perform selective hydroxylation and carboxylation on readily available precursors could lead to a more sustainable and economically viable manufacturing process.

Advanced Mechanistic Elucidation of Bioactivities at the Molecular Level

While preliminary studies have hinted at the biological activities of this compound, a detailed understanding of its mechanism of action at the molecular level is largely outstanding. Future research should employ advanced biochemical and biophysical techniques to identify and characterize its direct molecular targets. The interaction of its functional groups, such as the hydroxyl and carboxyl groups, with biological macromolecules like proteins and enzymes needs to be investigated in detail.

Techniques such as X-ray crystallography of the compound bound to its target proteins, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry can provide high-resolution insights into the binding thermodynamics and kinetics. Understanding how the isopropyl and methyl groups influence its lipophilicity and membrane permeability will also be crucial in explaining its bioavailability and distribution within biological systems. Furthermore, elucidating the specific signaling pathways modulated by this compound will be key to understanding its observed effects.

Exploration of Undiscovered Biological Targets and Pathways

The current knowledge of the biological activities of this compound is likely just the tip of the iceberg. A systematic and broad-based screening of this compound against a wide array of biological targets could uncover novel therapeutic applications. Its structural similarity to salicylic (B10762653) acid suggests potential anti-inflammatory and analgesic properties that warrant further investigation, possibly through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai

High-throughput screening (HTS) campaigns against diverse enzyme families, receptor types, and ion channels could reveal unexpected activities. Moreover, exploring its effects on various cellular pathways, such as those involved in inflammation, cell proliferation, and oxidative stress, could open up new research avenues. Given that related phenolic compounds exhibit a range of biological effects, it is plausible that this compound may also possess activities beyond what is currently known.

Integration with Emerging Technologies in Chemical Biology and Computational Science

The convergence of chemistry, biology, and computational science offers powerful new tools to accelerate the study of this compound. Computational modeling and molecular docking studies can be employed to predict potential biological targets and to understand the structure-activity relationships of its derivatives. These in silico approaches can help prioritize experimental studies and guide the rational design of new analogs with improved potency and selectivity.

Chemical biology approaches, such as the development of chemical probes based on the this compound scaffold, can be invaluable for identifying its cellular targets and dissecting its mechanism of action in a complex biological environment. Techniques like activity-based protein profiling (ABPP) could be utilized to map the direct protein interactions of this compound within living cells. The integration of these emerging technologies will be instrumental in unlocking the full potential of this compound and paving the way for its future applications.

Q & A

Q. How should accidental spills of this compound be neutralized in laboratory settings?

- Cleanup : Absorb spills with inert materials (e.g., diatomaceous earth), then decontaminate surfaces with ethanol. Dispose of waste via approved chemical disposal channels .

Data Presentation and Reproducibility

Q. What statistical approaches ensure robust interpretation of bioactivity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.